Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
CAS No.: 1239319-94-8
Cat. No.: VC0087609
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate - 1239319-94-8](/images/no_structure.jpg)
Specification
CAS No. | 1239319-94-8 |
---|---|
Molecular Formula | C12H22N2O2 |
Molecular Weight | 226.32 |
IUPAC Name | tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate |
Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3 |
Standard InChI Key | TWNDWKDXPSDFLL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N |
Introduction
Chemical Properties
Molecular Structure
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate possesses a distinctive molecular architecture centered around a spirocyclic system. The compound features a spiro carbon atom that connects a cyclobutane ring and a cyclopentane ring, creating the characteristic [3.4] spirocyclic framework. The nitrogen atoms at positions 2 and 6 of the spirocyclic system introduce important functional diversity, with position 2 bearing an amino group and position 6 connected to a tert-butyloxycarbonyl (Boc) protecting group.
The molecular structure can be represented by the molecular formula C12H22N2O2, reflecting the composition of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The spatial arrangement of these atoms creates a unique three-dimensional structure with specific stereochemical features that influence its chemical reactivity and potential biological activities.
Physical Properties
The physical properties of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate are summarized in Table 1, providing key parameters that characterize this compound.
Table 1: Physical Properties of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
Property | Value |
---|---|
Molecular Formula | C12H22N2O2 |
Molecular Weight | 226.32 g/mol |
CAS Number | 1638763-38-8 |
Appearance | Solid (typical for similar compounds) |
Solubility | Soluble in common organic solvents (typical for similar carbamates) |
Storage Conditions | Room temperature (typical for similar compounds) |
The compound has a molecular weight of 226.32 g/mol, making it a relatively small molecule compared to many pharmaceutical compounds. This size can be advantageous for drug development as it may contribute to favorable pharmacokinetic properties.
Chemical Reactivity
The chemical reactivity of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is largely determined by its functional groups and structural features. The primary amino group at position 2 serves as a nucleophile, making it reactive toward electrophilic species such as carbonyl compounds, alkyl halides, and activated carboxylic acid derivatives. This reactivity enables various chemical transformations including alkylation, acylation, and condensation reactions.
The tert-butyl carboxylate group at position 6 functions primarily as a protecting group for the nitrogen atom. Under acidic conditions, this group can be cleaved to reveal the secondary amine, which can then participate in further reactions. This selective deprotection strategy is commonly employed in multi-step organic syntheses to unmask reactive functional groups at specific stages of a synthetic sequence.
The spirocyclic framework contributes to the compound's conformational rigidity, which can influence both its chemical reactivity and potential biological activities. This rigid structure restricts the molecule's flexibility, potentially enhancing its selectivity in interactions with biological targets.
Synthesis Methods
Related Synthetic Examples
Insights into the synthesis of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate can be gained by examining the synthetic routes to related compounds. For instance, the synthesis of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (a related compound with a hydroxyl group instead of an amino group) provides valuable information about potential synthetic strategies .
Similarly, approaches used in the synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 885270-86-0) may be adaptable to the synthesis of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate with appropriate modifications to introduce the amino group at position 2 .
Table 2: Comparison of Related Azaspiro Compounds
Applications in Research
Medicinal Chemistry Applications
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate has significant potential in medicinal chemistry as a building block for the development of bioactive compounds. The compound's unique structural features make it valuable for the design of molecules with specific three-dimensional arrangements of functional groups, which can enhance interactions with biological targets.
The patent information related to "Exo-aza spiro inhibitors of menin-MLL interaction" suggests that azaspiro compounds like tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate or its derivatives may play a role in the development of inhibitors targeting protein-protein interactions, specifically the menin-MLL interaction . This interaction is relevant in certain types of leukemia, indicating potential applications in oncology research.
Comparative Analysis
Structural Comparison with Related Compounds
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate bears structural similarities to several related azaspiro compounds, with key differences in the functional groups attached to the spirocyclic core. Table 3 provides a comparison of the structural features of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and related compounds.
Table 3: Structural Comparison of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and Related Compounds
The structural differences among these compounds result in distinct chemical properties and potential biological activities. The amino group in tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, for instance, is more nucleophilic than the hydroxyl group in tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, which can lead to different reactivity patterns and biological interactions.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of azaspiro compounds is essential for their rational design and optimization for specific applications. The rigid spirocyclic framework defines the three-dimensional arrangement of functional groups, which can significantly influence interactions with biological targets.
The position and nature of substituents on the spirocyclic core can modulate various properties including:
For compounds like tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, the amino group at position 2 can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. This feature, combined with the conformational constraints imposed by the spirocyclic system, can lead to favorable binding properties for specific target proteins.
Future Research Directions
Exploration of Biological Activities
Further investigation into the biological activities of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and its derivatives could reveal new therapeutic applications beyond those currently envisioned. Potential areas for exploration include:
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Screening against diverse biological targets to identify novel activities
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Investigation of effects on specific signaling pathways relevant to disease states
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Exploration of potential applications in neurodegenerative disorders, infectious diseases, or metabolic conditions
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Examination of interactions with various enzyme classes beyond the menin-MLL system
Such investigations could expand the utility of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and related compounds in pharmaceutical research and development.
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